Tert-butyl 7-(aminomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 7-(aminomethyl)-6,9-dioxa-2-azaspiro[45]decane-2-carboxylate hydrochloride is a complex organic compound with a unique spirocyclic structure
Vorbereitungsmethoden
The synthesis of Tert-butyl 7-(aminomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate hydrochloride involves multiple steps. One common synthetic route includes the reaction of tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with aminomethyl reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this process with optimized reaction parameters to achieve efficient and cost-effective synthesis .
Analyse Chemischer Reaktionen
Tert-butyl 7-(aminomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Tert-butyl 7-(aminomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, aiding in the development of new materials and chemicals.
Material Science: It is utilized in the design and fabrication of novel materials with specific properties, such as enhanced stability and reactivity.
Wirkmechanismus
The mechanism of action of Tert-butyl 7-(aminomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity and function. The spirocyclic structure provides rigidity and stability, allowing the compound to interact with enzymes and receptors in a specific manner .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 7-(aminomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate hydrochloride can be compared with similar compounds such as:
Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: This compound shares a similar spirocyclic structure but lacks the aminomethyl group, resulting in different reactivity and applications.
Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride: This compound has a similar spirocyclic core but contains two nitrogen atoms, leading to distinct chemical properties and uses.
Tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate:
These comparisons highlight the uniqueness of this compound in terms of its structure and functional groups, which contribute to its specific chemical behavior and applications.
Eigenschaften
Molekularformel |
C13H25ClN2O4 |
---|---|
Molekulargewicht |
308.80 g/mol |
IUPAC-Name |
tert-butyl 7-(aminomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H24N2O4.ClH/c1-12(2,3)19-11(16)15-5-4-13(8-15)9-17-7-10(6-14)18-13;/h10H,4-9,14H2,1-3H3;1H |
InChI-Schlüssel |
YRJJNAKJHCPCAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)COCC(O2)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.